3-(4-Bromophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
3-(4-Bromophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. The starting materials often include 4-bromophenyl derivatives, phenoxyethyl compounds, and thiazoloquinazoline precursors. Common reaction conditions may involve:
Reagents: Bromine, phenol, thionyl chloride, and various catalysts.
Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions at the bromine atom.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups at the bromine position.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in material science or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one would depend on its specific biological target. Generally, it might interact with:
Molecular targets: Enzymes, receptors, or DNA.
Pathways: Inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazoloquinazolines: Other compounds in this class with similar structures.
Phenyl derivatives: Compounds with similar phenyl groups.
Phenoxyethyl compounds: Compounds with similar phenoxyethyl groups.
Uniqueness
3-(4-Bromophenyl)-4-(2-phenoxyethyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H17BrN2O2S2 |
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Molecular Weight |
509.4 g/mol |
IUPAC Name |
3-(4-bromophenyl)-4-(2-phenoxyethyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C24H17BrN2O2S2/c25-17-12-10-16(11-13-17)21-22-26(14-15-29-18-6-2-1-3-7-18)23(28)19-8-4-5-9-20(19)27(22)24(30)31-21/h1-13H,14-15H2 |
InChI Key |
JBAIAGVSXWHTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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